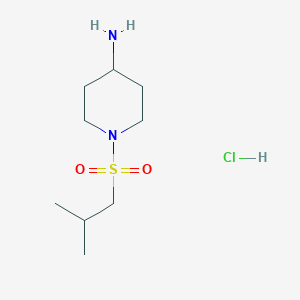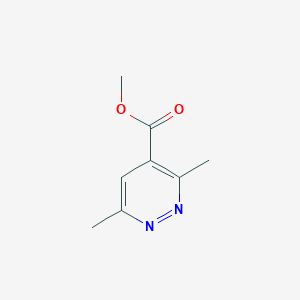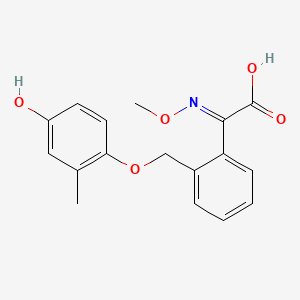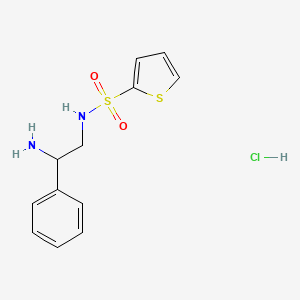
1-(2-Methylpropanesulfonyl)piperidin-4-amine hydrochloride
Vue d'ensemble
Description
1-(2-Methylpropanesulfonyl)piperidin-4-amine hydrochloride is a chemical compound with the CAS Number: 1432679-08-7 . It has a molecular weight of 256.8 and its IUPAC name is 1-(isobutylsulfonyl)piperidin-4-amine hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2O2S.ClH/c1-8(2)7-14(12,13)11-5-3-9(10)4-6-11;/h8-9H,3-7,10H2,1-2H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 256.8 .Applications De Recherche Scientifique
Piperidine Derivatives in Medicinal Chemistry
Piperidine derivatives play a crucial role in the development of therapeutic agents. They are central to numerous pharmacophores and have been utilized in the synthesis of various drugs targeting central nervous system disorders, including schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore exhibiting high affinity for dopamine D2 receptors, a target for these conditions, includes an aromatic moiety, a cyclic amine such as piperidine, a central linker, and an aromatic or heteroaromatic lipophilic fragment. These structural features are essential for the therapeutic potential of D2 receptor modulators, highlighting the importance of piperidine derivatives in drug discovery (Jůza et al., 2022).
Sulfinamide in Stereoselective Synthesis
Chiral sulfinamides, including tert-butanesulfinamide, are prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. They provide a pathway to structurally diverse piperidines, pyrrolidines, azetidines, and their fused counterparts, which are key structural motifs in many natural products and therapeutically relevant compounds. This showcases the role of sulfonyl-containing compounds in facilitating the construction of complex, biologically active molecules (Philip et al., 2020).
Ferrate(VI) and Ferrate(V) Oxidation in Organic Chemistry
The oxidation of organic compounds, including amines, by ferrate(VI) and ferrate(V) demonstrates the chemical versatility of these species in transforming organic substrates. This process is relevant for the detoxification of pollutants, synthesis of organic compounds, and environmental remediation. The kinetics and mechanisms of these reactions are critical for understanding the reactivity and potential applications of ferrate in organic synthesis and pollution control (Sharma, 2013).
Antifungal Compounds from Piper Species
Compounds isolated from Piper species, including piperidine derivatives, exhibit significant antifungal activities. These natural products, such as amides, flavonoids, and lignans, offer potential leads for the development of new antifungal agents, emphasizing the importance of piperidine and sulfonyl derivatives in discovering bioactive compounds with practical applications in agriculture and medicine (Xu & Li, 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(2-methylpropylsulfonyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-8(2)7-14(12,13)11-5-3-9(10)4-6-11;/h8-9H,3-7,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOAWZFNNLBTAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropanesulfonyl)piperidin-4-amine hydrochloride | |
CAS RN |
1432679-08-7 | |
| Record name | 4-Piperidinamine, 1-[(2-methylpropyl)sulfonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1429931.png)
![2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1429932.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-5-amine](/img/structure/B1429935.png)
![2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride](/img/structure/B1429936.png)


![3-Ethyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1429939.png)
![Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1429941.png)
![[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1429945.png)

